molecular formula C14H26N2O2 B12102054 tert-butyl rel-(5R,6S)-6-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate

tert-butyl rel-(5R,6S)-6-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B12102054
M. Wt: 254.37 g/mol
InChI Key: HGDIKQVISPZCEV-RISCZKNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl rel-(5R,6S)-6-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate: is a complex organic compound that belongs to the class of diazaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen atoms. The tert-butyl group and the specific stereochemistry (5R,6S) add to the uniqueness of this compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl rel-(5R,6S)-6-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Spirocyclic Core: This is achieved through a cyclization reaction involving a suitable precursor. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization.

    Introduction of the tert-Butyl Group: This step involves the protection of the carboxyl group using tert-butyl alcohol in the presence of an acid catalyst.

    Stereoselective Synthesis: The stereochemistry is controlled using chiral catalysts or chiral auxiliaries to ensure the correct (5R,6S) configuration.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl rel-(5R,6S)-6-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl rel-(5R,6S)-6-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: Utilized in the development of new materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl rel-(5R,6S)-6-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s spirocyclic structure and stereochemistry play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate
  • tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • tert-Butyl ®-1-amino-8-azaspiro[4.5]decane-8-carboxylate

Uniqueness

tert-Butyl rel-(5R,6S)-6-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate is unique due to its specific stereochemistry and the presence of the tert-butyl group. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl (5R,6S)-6-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-11-9-16(12(17)18-13(2,3)4)8-6-14(11)5-7-15-10-14/h11,15H,5-10H2,1-4H3/t11-,14+/m1/s1

InChI Key

HGDIKQVISPZCEV-RISCZKNCSA-N

Isomeric SMILES

C[C@@H]1CN(CC[C@]12CCNC2)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CCC12CCNC2)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.